Myelin-basisches Protein (MBP)

Übersicht

Beschreibung

Myelin Basic Protein (MBP) is one of the most abundant proteins in the myelin sheath, a multilayered membrane that insulates nerve cells in the central nervous system (CNS) and peripheral nervous system (PNS) . MBP is a peripheral membrane-associated protein with a highly disordered structure in an aqueous solution . It is a key autoantigen in autoimmune neurodegeneration and multiple sclerosis .

Synthesis Analysis

MBP is synthesized in oligodendrocytes and Schwann cells . It interacts with cellular proteins involved in the protein translation machinery, as well as in the spatial and temporal regulation of translation . MBP interacts with core ribosomal proteins, RNA helicase Ddx28, and RNA-binding proteins STAU1, TDP-43, ADAR-1, and hnRNP A0, which are involved in various stages of RNA biogenesis and processing .

Molecular Structure Analysis

MBP is an intrinsically disordered protein that lacks a distinct structure in solution . A computational model of MBP has been constructed based on a phylogenetically conserved β-sheet backbone and electron microscopical three-dimensional reconstructions .

Chemical Reactions Analysis

MBP undergoes a range of post-translational modifications (PTMs), including phosphorylation, methylation, or conversion of arginines to citrullines . These modifications can affect the protein’s interaction with the myelin membrane and other proteins .

Physical and Chemical Properties Analysis

MBP is a highly positively charged protein . It is a peripheral membrane-associated protein that lacks a distinct structure in an aqueous solution . It is present in high amounts in the CNS and PNS .

Wissenschaftliche Forschungsanwendungen

Struktureller Bestandteil von Myelinscheiden

MBP ist eine der wichtigsten strukturellen Komponenten der Myelinscheiden sowohl im zentralen als auch im peripheren Nervensystem . Es spielt eine entscheidende Rolle bei der Organisation der Myelinmembranen .

Zytoskelett-Reorganisation

Während des Myelinisierungsprozesses ist MBP an der Reorganisation des Zytoskeletts beteiligt . Diese Funktion ist entscheidend für die richtige Bildung und Erhaltung von Myelinscheiden.

Interaktion mit der SH3-Domäne

MBP interagiert mit der SH3-Domäne in Signalwegen . Diese Interaktion ist für verschiedene zelluläre Prozesse von Bedeutung, darunter Zellwachstum und -differenzierung.

Marker der Demyelinisierung

MBP wurde als Marker für Demyelinisierung bei traumatischen Hirnverletzungen und chemischer Exposition vorgeschlagen . Dies macht es zu einem potenziellen diagnostischen Werkzeug für Erkrankungen, die mit Demyelinisierung einhergehen.

Rolle bei Multipler Sklerose

MBP hat autoantigene Eigenschaften bei Multipler Sklerose (MS) . Sein intrazelluläres Interaktionsnetzwerk ist aufgrund der entfalteten Struktur, der abnormalen basischen Ladung und der spezifischen zellulären Lokalisation noch teilweise dekonvolutiert .

Interaktion mit Adhäsionsproteinen

Im Bereich der Plasmamembran ist MBP mit den Adhäsionsproteinen Occludin und Myelin-Protein-Null-ähnlichem Protein 1 kolokalisiert . Dies deutet auf eine Rolle bei der Zellanhaftung und -kommunikation hin.

Interaktion mit Transportproteinen

MBP interagiert möglicherweise mit Transportern der Solute-Carrier-Familie ZIP6 und SNAT1 . Diese Interaktion könnte die Nährstoffaufnahme und den Zellstoffwechsel beeinflussen.

Rolle im Lipidstoffwechsel

MBP interagiert möglicherweise mit Proteinen, die am Lipidstoffwechsel beteiligt sind, nämlich Gangliosid-GM2-Aktivatorprotein, Long-Chain-Fettsäure-CoA-Ligase 4 (ACSL4), NADH-Cytochrom-b5-Reduktase 1 (CYB5R1) und Metalloreduktase STEAP3

Wirkmechanismus

Target of Action

Myelin Basic Protein (MBP) is an abundant protein in the central nervous system (CNS) myelin . It is one of the most important structural components of the myelin sheaths in both the central and peripheral nervous systems . MBP has several functions including the organization of the myelin membranes, reorganization of the cytoskeleton during the myelination process, and interaction with the SH3 domain in signaling pathways .

Mode of Action

MBP is believed to be important in the process of myelination of nerves in the nervous system . The myelin sheath is a multi-layered membrane, unique to the nervous system, that functions as an insulator to greatly increase the velocity of axonal impulse conduction . MBP maintains the correct structure of myelin, interacting with the lipids in the myelin membrane . It may act as a membrane actin-binding protein, which might allow it to participate in the transmission of extracellular signals to the cytoskeleton in oligodendrocytes and tight junctions in myelin .

Biochemical Pathways

MBP interacts with core ribosomal proteins, RNA helicase Ddx28, and RNA-binding proteins STAU1, TDP-43, ADAR-1, and hnRNP A0, which are involved in various stages of RNA biogenesis and processing . Among MBP partners, we identified CTNND1, which has previously been shown to be necessary for myelinating Schwann cells for cell-cell interactions and the formation of a normal myelin sheath . MBP binds proteins MAGEB2/D2 associated with neurotrophin receptor p75NTR, involved in pathways that promote neuronal survival and neuronal death .

Pharmacokinetics

It is known that myelin proteins are among the most long-lived proteins in the body , which reflects the importance of the stability of this macroscopic supramolecular structure to the normal functioning of the nervous system .

Result of Action

The result of MBP’s action is the formation and maintenance of the myelin sheath, which is crucial for the proper propagation of neural signals at high speed with a diminution of ionic leakiness . Destruction of the myelin sheath causes neurodegeneration and conduction failure, as observed in demyelinating diseases .

Action Environment

The action of MBP is influenced by various environmental factors. For instance, in the case of the autoimmune neurodegenerative disease multiple sclerosis (MS), exposure to foreign antigens causes the activation of cross-reactive T cells in genetically susceptible individuals, with MBP being a possible autoantigen . This suggests that the immune environment can significantly influence the action and efficacy of MBP.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Myelin Basic Protein plays a significant role in biochemical reactions. It is involved in the organization of myelin membranes, reorganization of the cytoskeleton during the myelination process, and interaction with the SH3 domain in signaling pathways . It is a specific and convenient substrate for protein kinase C (PKC), but it is a poor substrate for phosphorylase kinase, CaM kinase II, casein kinases I and II, and cAMP-dependent protein kinase (PKA) .

Cellular Effects

Myelin Basic Protein has profound effects on various types of cells and cellular processes. It influences cell function by organizing myelin membranes and reorganizing the cytoskeleton during the myelination process . It also interacts with the SH3 domain in signaling pathways .

Molecular Mechanism

Myelin Basic Protein exerts its effects at the molecular level through several mechanisms. It organizes myelin membranes and reorganizes the cytoskeleton during the myelination process . It also interacts with the SH3 domain in signaling pathways . Furthermore, it acts as a specific substrate for protein kinase C (PKC) .

Subcellular Localization

Myelin Basic Protein is localized in the myelin sheaths in both the central and peripheral nervous systems

Eigenschaften

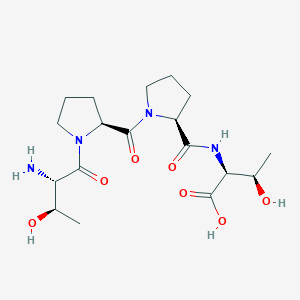

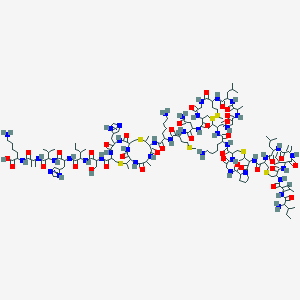

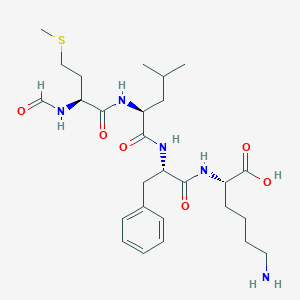

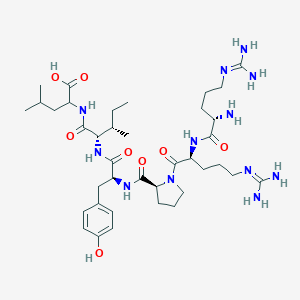

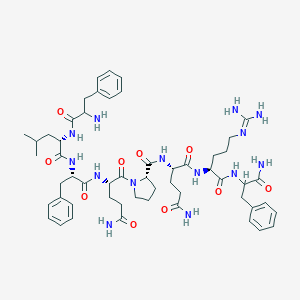

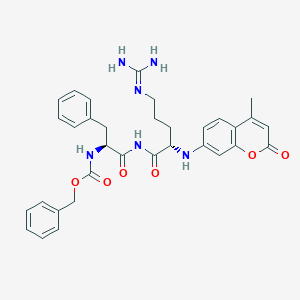

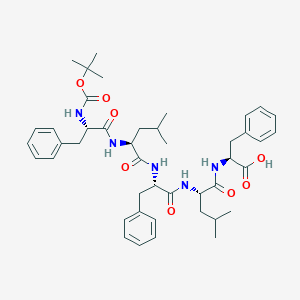

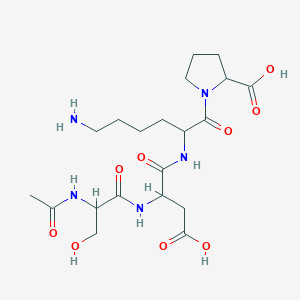

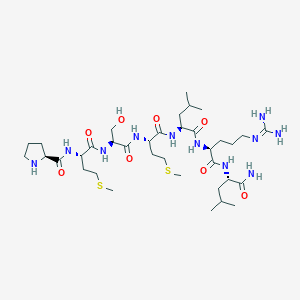

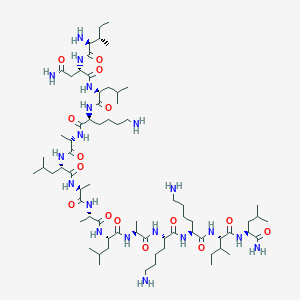

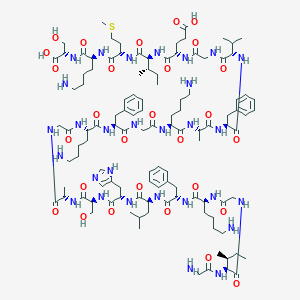

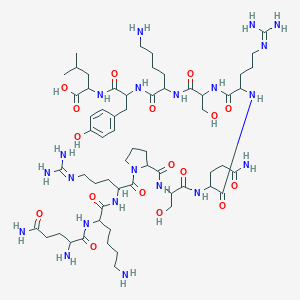

IUPAC Name |

2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[6-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H103N21O17/c1-32(2)28-42(58(97)98)78-53(92)41(29-33-15-17-34(84)18-16-33)77-50(89)37(11-4-6-24-62)74-54(93)43(30-82)79-51(90)38(12-7-25-70-59(66)67)73-52(91)39(20-22-47(65)86)75-55(94)44(31-83)80-56(95)45-14-9-27-81(45)57(96)40(13-8-26-71-60(68)69)76-49(88)36(10-3-5-23-61)72-48(87)35(63)19-21-46(64)85/h15-18,32,35-45,82-84H,3-14,19-31,61-63H2,1-2H3,(H2,64,85)(H2,65,86)(H,72,87)(H,73,91)(H,74,93)(H,75,94)(H,76,88)(H,77,89)(H,78,92)(H,79,90)(H,80,95)(H,97,98)(H4,66,67,70)(H4,68,69,71) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISWVXRQTGLFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H103N21O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405409 | |

| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126768-94-3 | |

| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

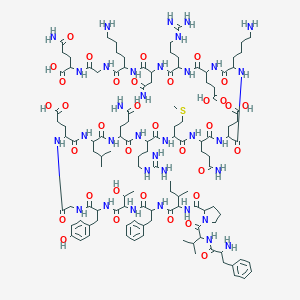

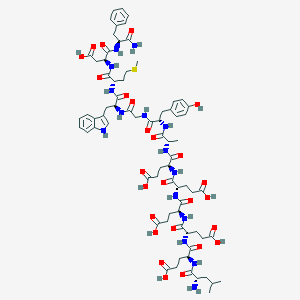

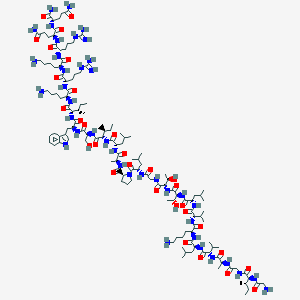

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.